An In-Depth Technical Guide to Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
An In-Depth Technical Guide to Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical and physical properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a sterically hindered phenolic compound with significant industrial applications. This document delves into its structural characteristics, physicochemical parameters, synthesis, reactivity, and established uses, with a forward-looking perspective on its potential relevance in research and development.
Introduction: A Molecule of Industrial Significance
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a complex organic molecule primarily recognized for its role as a high-performance antioxidant and thermal stabilizer in the polymer industry.[1] Commonly known by its trade name, Irganox 1141, this compound is integral to preventing the oxidative degradation of a wide array of materials, including plastics, elastomers, and synthetic fibers.[1] Its unique structure, featuring a bulky alkyl substituent ortho to the phenolic hydroxyl group, imparts exceptional stability and radical-scavenging ability, which will be explored in detail in this guide. While its industrial applications are well-documented, its broader chemical reactivity and potential biological activities remain areas of emerging interest for the scientific community.
Molecular Structure and Identification
The fundamental properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- are dictated by its molecular architecture.
IUPAC Name: 2-hexadecan-2-yl-4,6-dimethylphenol[2] Synonyms: 2,4-dimethyl-6-(1-methylpentadecyl)phenol, Irganox 1141[2][3] CAS Number: 134701-20-5[4] Molecular Formula: C₂₄H₄₂O[4]
The structure is characterized by a phenol core, substituted with two methyl groups at positions 2 and 4, and a large, branched C16 alkyl group (1-methylpentadecyl) at position 6. This "hindered" arrangement is crucial to its function.
Caption: Chemical structure of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for its application and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 346.6 g/mol | [4] |
| Appearance | Yellowish, viscous liquid | [5] |
| Density | ~0.900 g/cm³ (Predicted) | [6] |
| Boiling Point | 443.7 ± 14.0 °C (Predicted) | [6] |
| Flash Point | >200 °C | [1] |
| Water Solubility | 0.016 mg/L at 20 °C | [5] |
| Log P (XLogP3-AA) | 10.5 | [2] |
| Vapor Pressure | 1.74E-08 mmHg at 25°C | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
The high molecular weight and long alkyl chain contribute to its low volatility and poor water solubility, making it highly lipophilic. This high lipophilicity is a key factor in its efficacy as a stabilizer in non-polar polymer matrices.
Synthesis and Reactivity
Plausible Synthesis Route: Friedel-Crafts Alkylation
While specific proprietary synthesis methods for Irganox 1141 are not publicly detailed, a plausible and widely used method for creating such hindered phenols is through the Friedel-Crafts alkylation of a phenol precursor.[7] In this case, 2,4-dimethylphenol would serve as the starting material, which is then alkylated with a long-chain alkene, such as a C16 alpha-olefin, in the presence of an acid catalyst.[8]
Caption: Plausible synthesis workflow for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.
Experimental Protocol (Adapted from the synthesis of 2,4-dimethyl-6-tert-butylphenol)[7]
This protocol is a representative example of how a researcher might approach the synthesis of a hindered phenol and should be adapted and optimized for the specific long-chain alkene used.
-
Catalyst Preparation (if using Aluminum Phenoxide): The catalyst can be prepared in-situ by reacting 2,4-dimethylphenol with aluminum filings at elevated temperatures.[9]
-
Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet/liquid addition funnel. The flask is charged with 2,4-dimethylphenol and a suitable solvent (e.g., toluene).
-
Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid or pre-formed aluminum phenoxide) is added to the reaction mixture.[7]
-
Alkene Addition: The reaction mixture is heated to the desired temperature (e.g., 130°C). The long-chain alkene is then added dropwise or bubbled through the solution if it is a gas at that temperature. The reaction is maintained at this temperature for several hours.[7]
-
Work-up: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or removed by washing with water or a dilute base. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.
Reactivity as a Hindered Phenolic Antioxidant
The primary reactivity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is centered around its function as a radical scavenger . This is a hallmark of hindered phenolic antioxidants.[10] The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing the radical and preventing it from propagating damaging chain reactions, particularly in the context of polymer degradation.[10]
The general mechanism can be depicted as follows:
Caption: General mechanism of radical scavenging by a hindered phenol.
The resulting phenoxy radical (Ar-O•) is sterically hindered by the bulky ortho-alkyl group, which makes it relatively stable and less likely to initiate new radical chains. This stability is key to its effectiveness as an antioxidant.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the phenolic -OH proton (which may be broad and its chemical shift concentration-dependent), the methyl groups on the ring, and a complex set of overlapping signals for the long aliphatic chain. The signal for the methine proton on the alkyl chain adjacent to the ring would be a key diagnostic peak. Deuterium exchange with D₂O can be used to confirm the -OH peak.[11]
-
¹³C NMR: Would display distinct signals for the aromatic carbons (including those bearing the hydroxyl, methyl, and alkyl groups) and a series of signals for the carbons in the long alkyl chain.[12]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the phenolic hydroxyl group.
-
Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the methyl and long alkyl groups.
-
Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[13]
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 346. Fragmentation patterns would involve cleavage of the long alkyl chain, providing structural information. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of such long-chain alkylphenols.[14][15]
-
Applications and Industrial Relevance
The primary application of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is as a thermal stabilizer and antioxidant for a variety of polymers.[1] Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications. It is used in:
-
Polyvinyl Chloride (PVC): To protect plasticizers against thermal oxidation and the PVC matrix against dehydrochlorination.[1]
-
Acrylonitrile Butadiene Styrene (ABS) and Methacrylate Butadiene Styrene (MBS): As an antioxidant in emulsion polymerization grades.[1]
-
Polyolefins (Polyethylene, Polypropylene): To enhance long-term thermal stability.
It is often used in combination with other additives like co-stabilizers and light stabilizers to achieve a synergistic effect.[1]
Potential for Further Research
While its industrial utility is clear, several areas warrant further investigation by the research community:
-
Biological Activity: The structural similarity to other phenolic compounds that exhibit biological activities (e.g., antioxidant, anti-inflammatory, or even cytotoxic effects on cancer cell lines) suggests that Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- could be a candidate for biological screening.[16] However, its high lipophilicity might pose challenges for bioavailability.
-
Advanced Antioxidant Mechanisms: Detailed kinetic studies of its radical scavenging activity compared to other hindered phenols could provide valuable insights for the design of new, more effective antioxidants.
-
Environmental Fate and Toxicology: As a widely used industrial chemical, its persistence, bioaccumulation potential, and long-term environmental impact are important areas for continued study.[5]
Conclusion
Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a well-established and highly effective hindered phenolic antioxidant with a critical role in the polymer industry. Its chemical properties are finely tuned for its function as a stabilizer in high-performance materials. While its current applications are primarily industrial, its complex structure and inherent reactivity as a radical scavenger present intriguing possibilities for further academic and applied research, particularly in the realms of materials science and potentially, pharmacology.
References
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ResearchGate. FT‐IR spectra of the synthetic hindered phenol antioxidant. Available from: [Link]
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ResearchGate. Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Available from: [Link]
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United States Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available from: [Link]
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PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Available from: [Link]
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The Good Scents Company. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Available from: [Link]
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ResearchGate. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Available from: [Link]
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PubMed. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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US EPA. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details - SRS. Available from: [Link]
- Google Patents. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols.
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Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available from: [Link]
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PubMed Central. Fast Antioxidant Reaction of Polyphenols and Their Metabolites. Available from: [Link]
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